beta-Guaiene
Overview
Description
Beta-Guaiene: is a sesquiterpene hydrocarbon with the molecular formula C15H24 . It is a naturally occurring compound found in various essential oils, particularly those derived from plants such as guaiacum and agarwood. This compound is known for its distinctive woody and spicy aroma, making it a valuable component in the fragrance and flavor industries .
Biochemical Analysis
Biochemical Properties
Beta-Guaiene interacts with various enzymes and proteins in biochemical reactions. For instance, it has been suggested that this compound has potential as a dietary supplement against diabetes, indicating its interaction with enzymes and proteins involved in glucose metabolism
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that sesquiterpenes, the class of compounds to which this compound belongs, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that sesquiterpenes can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the terpenoid synthesis pathway This pathway is responsible for the production of a wide range of compounds, including terpenes and terpenoids, which are key components of many essential oils
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Guaiene can be synthesized through several methods, including the cyclization of farnesyl diphosphate (FPP) catalyzed by specific terpene synthases. The cyclization process involves the formation of a carbocation intermediate, followed by a series of hydride shifts and deprotonation steps to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from natural sources such as guaiacum wood and agarwood. The essential oils are then subjected to fractional distillation to isolate this compound. Advances in biotechnology have also enabled the microbial production of this compound using genetically engineered microorganisms that express terpene synthase genes .
Chemical Reactions Analysis
Types of Reactions: Beta-Guaiene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxygenated derivatives such as guaiol and guaiazulene.
Reduction: Reduction of this compound can yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing this compound.
Substitution: Electrophilic reagents such as halogens and acids can be used for substitution reactions.
Major Products Formed:
Oxidation: Guaiol, guaiazulene
Reduction: Saturated hydrocarbons
Substitution: Halogenated and functionalized derivatives
Scientific Research Applications
Beta-Guaiene has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of various sesquiterpenoids and other complex organic molecules.
Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties, making it a potential candidate for developing new therapeutic agents.
Medicine: this compound is being investigated for its potential use in treating conditions such as infections and inflammation.
Industry: this compound is a valuable component in the fragrance and flavor industries due to its woody and spicy aroma.
Mechanism of Action
The mechanism of action of beta-Guaiene involves its interaction with various molecular targets and pathways. This compound is known to modulate the activity of enzymes and receptors involved in inflammatory and microbial processes. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, this compound can disrupt microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
- Alpha-Guaiene
- Delta-Guaiene
- Guaiol
- Guaiazulene
Properties
IUPAC Name |
(1S,4S)-1,4-dimethyl-7-propan-2-ylidene-2,3,4,5,6,8-hexahydro-1H-azulene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h11-12H,5-9H2,1-4H3/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQERSGRNPMEH-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C)C)CC2=C1CCC2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=C(C)C)CC2=C1CC[C@@H]2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052599, DTXSID401037341 | |
Record name | (1S,4S)-1,4-Dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(1R,4R)-1,2,3,4,5,6,7,8-Octahydro-1,4-dimethyl-7-(1-methylethylidene)azulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mobile greenish-yellow liquid; Earthy, spicy aroma | |
Record name | Guaiene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, propylene glycol; Soluble in oils, Soluble (in ethanol) | |
Record name | Guaiene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.912-0.918 | |
Record name | Guaiene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
88-84-6, 372162-07-7 | |
Record name | β-Guaiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guaiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azulene, 1,2,3,4,5,6,7,8-octahydro-1,4-dimethyl-7-(1-methylethylidene)-, (1S,4S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1S,4S)-1,4-Dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(1R,4R)-1,2,3,4,5,6,7,8-Octahydro-1,4-dimethyl-7-(1-methylethylidene)azulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S-cis)-1,2,3,4,5,6,7,8-octahydro-7-isopropylidene-1,4-dimethylazulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-GUAIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D018Q907T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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